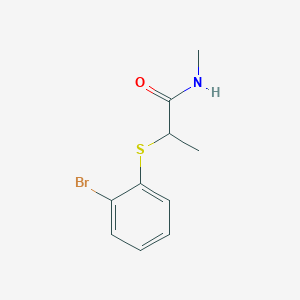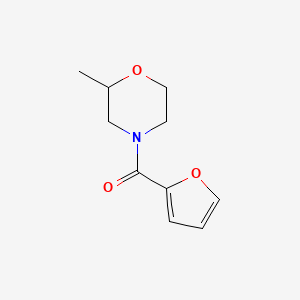![molecular formula C10H15NO3 B7516603 N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)
N-[3-(furan-2-ylmethoxy)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(furan-2-ylmethoxy)propyl]acetamide, commonly known as FMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMA is a derivative of furan, a heterocyclic organic compound that is widely used in the pharmaceutical industry. FMA is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
FMA has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research is its anti-inflammatory properties. FMA has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is its potential as an analgesic agent. FMA has been shown to reduce pain sensitivity in animal models of neuropathic pain, suggesting that it may be useful in the treatment of chronic pain.
Wirkmechanismus
The mechanism of action of FMA is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. FMA may also act as an antagonist of the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
FMA has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, FMA has been shown to have antioxidant activity and to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FMA in laboratory experiments is its relatively simple synthesis method. However, FMA is not widely available commercially, so it may be difficult to obtain in large quantities. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on FMA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. FMA has been shown to improve cognitive function in animal models of these diseases, suggesting that it may have therapeutic potential.
Another area of research is its potential as a treatment for cancer. FMA has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo.
Conclusion:
In conclusion, FMA is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of inflammatory diseases and chronic pain. Further research is needed to fully understand its mechanism of action and potential side effects, but its relatively simple synthesis method and potential therapeutic benefits make it an interesting compound for future studies.
Synthesemethoden
The synthesis of FMA involves a multi-step process that starts with the reaction of 2-furanmethanol with propylene oxide in the presence of a catalyst such as potassium hydroxide. The resulting product, 3-(furan-2-yl)propane-1,2-diol, is then converted to the corresponding mesylate using methanesulfonyl chloride and pyridine. The mesylate is then reacted with acetamide in the presence of a base such as sodium hydride to yield FMA.
Eigenschaften
IUPAC Name |
N-[3-(furan-2-ylmethoxy)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-9(12)11-5-3-6-13-8-10-4-2-7-14-10/h2,4,7H,3,5-6,8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHLAOMNRILEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(furan-2-ylmethoxy)propyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide](/img/structure/B7516521.png)

![N-cyclopentyl-2-methoxy-5-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B7516530.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)

![(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B7516552.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7516560.png)





![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7516631.png)